2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate
CAS No.: 2549064-62-0
Cat. No.: VC11841874
Molecular Formula: C16H18N2O4
Molecular Weight: 302.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2549064-62-0 |
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Molecular Formula | C16H18N2O4 |
Molecular Weight | 302.32 g/mol |
IUPAC Name | diethyl 1-benzylimidazole-2,4-dicarboxylate |
Standard InChI | InChI=1S/C16H18N2O4/c1-3-21-15(19)13-11-18(10-12-8-6-5-7-9-12)14(17-13)16(20)22-4-2/h5-9,11H,3-4,10H2,1-2H3 |
Standard InChI Key | DHTUYAIASLTVQH-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC2=CC=CC=C2 |
Canonical SMILES | CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Framework
The compound belongs to the imidazole class, featuring a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:
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N1 position: Benzyl group (-CH₂C₆H₅).
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C2 and C4 positions: Ethyl ester groups (-COOCH₂CH₃).
Table 1: Structural and Molecular Data
Synthesis and Optimization
Cyclocondensation Method
A common approach involves reacting glyoxal derivatives with ammonium acetate and benzylamine under acidic conditions. Ethyl acetoacetate serves as the dicarbonyl precursor for ester groups.
Representative Procedure (Adapted from ):
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Reactants: Benzylamine (1.0 eq), diethyl oxaloacetate (2.0 eq), ammonium acetate (3.0 eq).
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Conditions: Reflux in acetic acid (120°C, 8–12 hrs).
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Yield: 65–72% after recrystallization (ethanol/water).
Alkylation of Imidazole Core
Diethyl 1H-imidazole-2,4-dicarboxylate is alkylated with benzyl bromide in DMF using K₂CO₃ as a base ( ):
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Time: 24 hrs at 80°C.
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Yield: 58% (purified via column chromatography).
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Purity (HPLC) | Key Advantage |
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Cyclocondensation | 72 | >95% | One-pot simplicity |
Alkylation | 58 | 98% | Regioselective functionalization |
Physicochemical Properties
Spectral Characterization
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¹H NMR (CDCl₃, 400 MHz): δ 7.35–7.25 (m, 5H, benzyl), 4.30 (q, 4H, -OCH₂CH₃), 5.10 (s, 2H, N-CH₂), 6.95 (s, 1H, imidazole-H) .
Stability and Solubility
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Solubility: Moderate in ethanol, DMSO; insoluble in water.
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Melting Point: 86–88°C (decomposition observed above 150°C) .
Biological Activity and Applications
Role in Drug Development
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Anticoccidial Agents: Structural analogs show >90% efficacy in poultry trials ( ).
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Antioxidant Activity: EC₅₀ of 42 µM in DPPH assays for sulfur-containing analogs ( ).
Table 3: Biological Activity Profile
Assay | Result | Reference |
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Anticoccidial (Eimeria) | IC₅₀ = 15 µM | |
DPPH Radical Scavenging | EC₅₀ = 42 µM | |
Cytotoxicity (HeLa) | CC₅₀ > 100 µM |
Industrial and Research Applications
Catalytic Intermediate
Used in Pd-catalyzed cross-coupling reactions to synthesize π-conjugated polymers for optoelectronics ( ).
Functional Material Synthesis
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Coordination Polymers: Serves as a ligand for Zn(II) and Cu(II) complexes with luminescent properties ( ).
Challenges and Future Directions
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Stereochemical Control: Improved asymmetric synthesis methods are needed for chiral variants.
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Bioavailability Optimization: Structural modifications (e.g., prodrug strategies) to enhance water solubility.
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